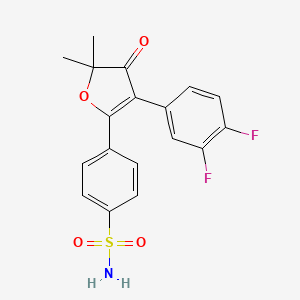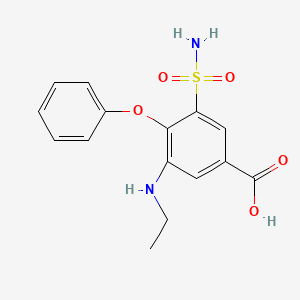![molecular formula C14H21NO2 B13981348 Ethyl [4-(diethylamino)phenyl]acetate CAS No. 64501-34-4](/img/structure/B13981348.png)
Ethyl [4-(diethylamino)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(diethylamino)phenyl]acetate is an organic compound with the molecular formula C14H21NO2. It is an ester derived from the reaction of ethyl acetate and 4-(diethylamino)phenylacetic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [4-(diethylamino)phenyl]acetate can be synthesized through a variety of methods. One common approach involves the esterification of 4-(diethylamino)phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(diethylamino)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-(diethylamino)phenylacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products
Hydrolysis: 4-(diethylamino)phenylacetic acid and ethanol.
Reduction: 4-(diethylamino)phenylethanol.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl [4-(diethylamino)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ethyl [4-(diethylamino)phenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Ethyl [4-(diethylamino)phenyl]acetate can be compared to other esters and amines:
Ethyl acetate: A simpler ester with a wide range of applications as a solvent.
4-(Diethylamino)phenylacetic acid: The parent acid of the ester, used in similar applications.
Diethylaminoethyl esters: A class of compounds with similar structural features and applications.
This compound is unique due to the presence of both the ester and diethylamino groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64501-34-4 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
ethyl 2-[4-(diethylamino)phenyl]acetate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13-9-7-12(8-10-13)11-14(16)17-6-3/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
GXBVMDGSFSQPLR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


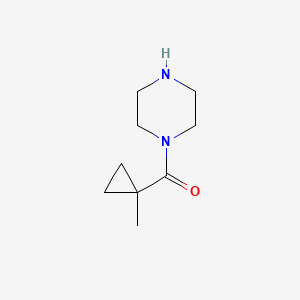


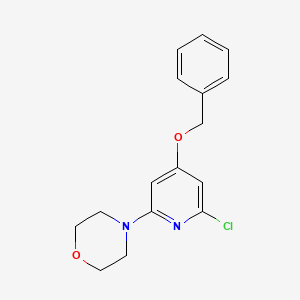


![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
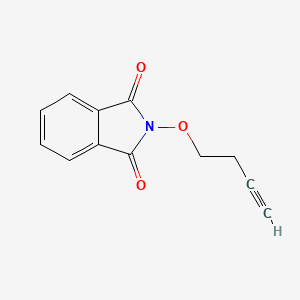
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)
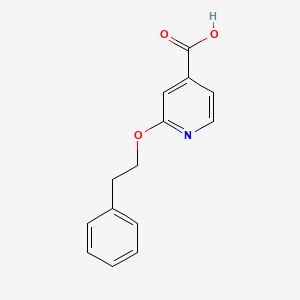
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)
